molecular formula C8H16N4 B15311306 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine

Cat. No.: B15311306
M. Wt: 168.24 g/mol
InChI Key: ROLRILKFFLETLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine (CAS 1340496-07-2) is a chemical compound with a molecular formula of C8H16N4 and a molecular weight of 168.24 g/mol . It features a 1-ethyl-1H-1,2,4-triazole moiety linked to a butylamine chain, which provides a multifunctional scaffold for various research applications . The 1,2,4-triazole core is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. Compounds containing this structure have been extensively studied for their potential as antifungal, antiviral, anticancer, and anti-inflammatory agents . Furthermore, the 1,2,4-triazole ring is a key structural component in several clinically used drugs, including the antifungal agents fluconazole and itraconazole, highlighting the therapeutic relevance of this heterocyclic system . The presence of the primary amine functional group on the butane chain offers a reactive handle for further chemical modification, such as the synthesis of amides, Schiff bases, or ureas, making this compound a valuable building block in organic synthesis and drug discovery efforts . Researchers can utilize this compound in the design and development of novel molecules for biochemical screening and pharmacological investigation. According to safety data, this product may cause skin and eye irritation and may be harmful if swallowed . It is essential to handle it with appropriate personal protective equipment and in a well-ventilated area . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)butan-1-amine

InChI

InChI=1S/C8H16N4/c1-2-12-8(10-7-11-12)5-3-4-6-9/h7H,2-6,9H2,1H3

InChI Key

ROLRILKFFLETLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCCCN

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The reaction of hydrazine with nitriles or imidates under thermal or acidic conditions generates 1,2,4-triazoles. For example, 4-amino-1H-1,2,4-triazole—a common intermediate—is synthesized via cyclocondensation of thiosemicarbazide with formic acid. This method provides a versatile platform for subsequent N-alkylation.

Direct Alkylation of Preformed Triazoles

Alkylation at the 1-position of 1H-1,2,4-triazole using ethylating agents (e.g., ethyl bromide or iodomethane) in the presence of a base (e.g., potassium carbonate) yields 1-ethyl-1H-1,2,4-triazole. Optimal conditions involve polar aprotic solvents (acetonitrile or dimethylformamide) at reflux temperatures (80–100°C), achieving yields of 70–85%.

Functionalization at the 5-Position

Introducing the butan-1-amine chain at the triazole’s 5-position presents challenges due to the need for regioselective substitution. Two approaches are explored:

Nucleophilic Substitution with Halogenated Precursors

Reacting 1-ethyl-1H-1,2,4-triazole with 4-bromobutan-1-amine under basic conditions facilitates nucleophilic displacement. However, competing side reactions (e.g., over-alkylation) necessitate protective strategies:

  • Protection of the Amine : Boc (tert-butyloxycarbonyl) protection of 4-bromobutan-1-amine prior to alkylation minimizes undesired quaternization. Post-alkylation, acidic deprotection (e.g., trifluoroacetic acid) regenerates the free amine.
  • Solvent and Base Optimization : Employing dimethyl sulfoxide (DMSO) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances reactivity, achieving substitutions at 60–70°C with yields of 65–78%.

Reductive Amination of Carbonyl Intermediates

A ketone or aldehyde derivative at the triazole’s 5-position can undergo reductive amination with butan-1-amine:

  • Carbonyl Introduction : Oxidation of a 5-hydroxymethyltriazole intermediate (via Jones reagent) or Friedel-Crafts acylation generates a ketone group.
  • Reductive Coupling : Using sodium cyanoborohydride or hydrogenation over palladium catalysts, the imine formed between the ketone and butan-1-amine is reduced to the amine. Yields range from 55% to 68%, contingent on steric hindrance.

Multi-Step Synthesis via Activated Intermediates

Carbonyldiimidazole (CDT)-mediated activation streamlines the coupling of triazole carboxylic acids with amines:

CDT-Activated Ester Formation

  • Carboxylic Acid Synthesis : Oxidative cleavage of a 5-vinyltriazole derivative (e.g., via ozonolysis) yields 5-carboxy-1-ethyl-1H-1,2,4-triazole.
  • Activation and Coupling : Treating the acid with CDT in tetrahydrofuran (THF) generates an imidazolide intermediate, which reacts with butan-1-amine to form the amide. Subsequent reduction (e.g., LiAlH4) converts the amide to the amine. This method achieves overall yields of 50–60%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, complexity, and scalability:

Method Key Steps Yield (%) Scalability Limitations
Nucleophilic Substitution Boc protection, alkylation, deprotection 65–78 Moderate Multi-step, Boc removal step
Reductive Amination Ketone formation, imine reduction 55–68 High Requires stable ketone intermediate
CDT-Mediated Coupling Acid activation, amide reduction 50–60 Low Costly reagents, redox steps

Mechanistic Considerations and Side Reactions

  • Regioselectivity in Alkylation : The 1-position of 1H-1,2,4-triazole is preferentially alkylated due to lower steric hindrance compared to the 4-position.
  • Amine Protection Necessity : Unprotected butan-1-amine leads to quaternization at the triazole’s nitrogen, forming undesired byproducts (e.g., triazolium salts).
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve alkylation rates by stabilizing transition states, whereas protic solvents (e.g., ethanol) favor protonation and reduced reactivity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine with structurally related compounds, focusing on molecular features, biological relevance, and functional applications.

Compound Name CAS Molecular Formula Molecular Weight Structural Features Biological/Functional Notes References
This compound (Target Compound) Not specified C₈H₁₅N₅ 181.24 g/mol Four-carbon chain, 1-ethyl-1,2,4-triazole, primary amine terminus Hypothesized applications in drug development (e.g., histamine H3 receptor modulation). Inferred
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine 2092579-19-4 C₇H₁₁N₇ 193.21 g/mol Pyrazole ring fused with triazole, shorter carbon chain Pharmaceutical intermediate; structural similarity suggests potential CNS activity.
4-(1-Ethyl-1H-imidazol-5-yl)butan-2-amine 1492772-12-9 C₉H₁₇N₃ 167.25 g/mol Imidazole ring replaces triazole, secondary amine at C2 Altered electronic properties may affect receptor binding compared to triazole analogs.
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one 1497082-42-4 C₈H₁₃N₃O 167.21 g/mol Ketone group at C2 instead of amine; same triazole substituent Increased polarity; potential as a synthetic precursor for Schiff base derivatives.
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1343756-59-1 C₇H₁₃N₅ 167.21 g/mol Shorter ethanamine chain, methyl group at N1 of triazole Compact structure may enhance solubility; pesticidal applications inferred from similar triazoles.
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Not specified C₉H₁₃N₅S 223.30 g/mol Thiazole-triazole hybrid, tert-butyl substituent Demonstrated anticancer activity in preclinical studies; sulfur atom enhances π-stacking.

Key Comparative Insights:

Structural Impact on Bioactivity: The triazole ring in the target compound and its analogs is critical for hydrogen bonding and π-π interactions with biological targets . Chain Length and Functional Groups: The four-carbon chain in the target compound may optimize spatial alignment for receptor binding compared to shorter analogs like 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Ketone derivatives (e.g., butan-2-one) are less likely to engage in covalent interactions but serve as versatile intermediates .

Thermophysical Properties :

  • Linear primary amines with longer chains (e.g., butan-1-amine derivatives) exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to shorter-chain analogs, suggesting improved solvation and solubility .

Applications :

  • Pharmaceuticals : Triazole-pyrazole hybrids (e.g., CAS 2092579-19-4) are prioritized as intermediates for CNS-targeting drugs .
  • Agrochemicals : Methyl-substituted triazoles (e.g., CAS 1343756-59-1) are explored as pesticides due to their stability and heterocyclic reactivity .

Biological Activity

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazoles, which have gained attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13N5\text{C}_8\text{H}_{13}\text{N}_5

This structure features a triazole ring which is known for its role in various biological activities.

Pharmacological Profile

Research indicates that 1,2,4-triazoles exhibit a wide range of pharmacological effects. The following table summarizes key activities associated with similar triazole compounds:

Activity Description Reference
AntifungalEffective against various fungal strains
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerInhibits cancer cell proliferation and induces apoptosis
AnticonvulsantDemonstrates efficacy in reducing seizure activity
Anti-inflammatoryInhibits pro-inflammatory cytokines

Antifungal and Antibacterial Properties

The compound's triazole moiety contributes significantly to its antifungal and antibacterial activities. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves inhibition of fungal cytochrome P450 enzyme systems .

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit angiogenesis and tumor growth. A study highlighted that certain triazole compounds significantly downregulated vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) in breast cancer cell lines . This suggests that this compound may possess similar anticancer properties.

Anticonvulsant Effects

Triazole derivatives have been evaluated for their anticonvulsant activity. In a series of experiments, compounds structurally related to this compound exhibited significant protective effects against seizures in animal models . The exact mechanism is thought to involve modulation of GABAergic neurotransmission.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and the butanamine chain can significantly influence the biological activity of these compounds. For example:

  • Substituents on the triazole ring : Alkyl or aryl groups can enhance solubility and bioavailability.
  • Chain length variations : Altering the length of the butanamine chain can affect receptor binding affinity and selectivity .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Anticancer Study : A derivative was synthesized and tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
  • Anticonvulsant Research : A series of triazole derivatives were evaluated in animal models for seizure protection, demonstrating significant efficacy in reducing seizure frequency .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of structurally analogous triazolyl amines typically involves cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds. For example:

  • Route 1 : Reacting 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with butane-1,4-diamine under reflux in ethanol, followed by catalytic hydrogenation to reduce intermediates (similar to methods in ).
  • Route 2 : Copper-catalyzed "click" chemistry for triazole ring formation, using azide-alkyne cycloaddition (referenced in for related triazole derivatives).

Q. Key Parameters :

  • Temperature : 80–100°C for cyclization.
  • Catalysts : Cu(I) for azide-alkyne reactions (yield >80% reported in ).
  • Solvents : Ethanol or DMF for polar intermediates.

Table 1 : Comparative Synthesis Strategies

MethodReagentsYield (%)Reference
CyclocondensationHydrazine, nitrile, ethanol65–75
Click ChemistryCu(I), azide, alkyne80–90

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., ethyl group at δ 1.2–1.5 ppm, triazole protons at δ 7.5–8.5 ppm). For analogous triazoles, DEPT-135 confirms amine protons ().
  • X-ray Crystallography : Resolves tautomeric forms and planar geometry of the triazole ring. For example, highlights dihedral angles <5° between triazole and aryl groups, critical for confirming stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 195.1 for C8H15N4).

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH cofactors. reports IC50 values for triazole derivatives against tyrosine kinases.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands.
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Modification Sites : Vary substituents at the triazole (C5 position) or butanamine chain (). For example, fluorination at the ethyl group (as in ) enhances metabolic stability.
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to targets like HDAC or COX-2 ( uses DFT for analogous triazoles).
  • Pharmacophore Mapping : Identify hydrogen-bond donors/acceptors using Schrödinger’s Phase.

Table 2 : SAR Trends in Triazole Derivatives

ModificationBioactivity ImpactReference
Ethyl → Trifluoroethyl↑ Metabolic stability
Butanamine chain elongation↓ Solubility, ↑ Lipophilicity

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

Methodological Answer:

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). uses split-plot designs to control variables.
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets (’s randomized block design).
  • Batch Variability : Use LC-MS to confirm compound purity (>95%) and rule out degradation (’s safety protocols).

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

Methodological Answer:

  • Fate Studies : Use OECD 307 guidelines for soil biodegradation. recommends HPLC-MS to track abiotic degradation products (e.g., hydroxylation).
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201).
  • Computational Tools : EPI Suite predicts logP (2.1) and BCF (bioaccumulation factor).

Q. How can researchers design controlled experiments to study tautomerism in this compound?

Methodological Answer:

  • Variable-Temperature NMR : Monitor proton shifts between 1,2,4-triazole tautomers (e.g., ’s crystallographic data resolves tautomeric forms).
  • X-ray Diffraction : Compare crystal structures under different conditions (e.g., solvent-free vs. solvated forms).
  • DFT Calculations : Gaussian 09 optimizes tautomer geometries and energy barriers ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.